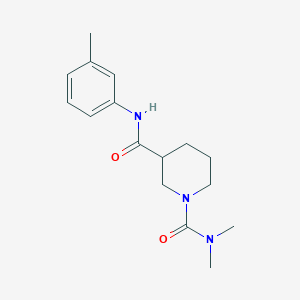

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, but it was never marketed as a pharmaceutical product. Instead, it has been used illicitly as a recreational drug, leading to a number of fatalities and serious health complications. Despite its dangers, U-47700 remains a topic of interest for scientific research, particularly in the fields of pharmacology and toxicology.

Mécanisme D'action

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide acts as an agonist at the mu-opioid receptor, producing analgesia and other opioid-like effects. It has also been shown to have some affinity for the delta-opioid receptor, although its effects at this receptor are less well understood. Like other opioids, N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide is thought to inhibit the release of neurotransmitters such as dopamine and norepinephrine, leading to its sedative and euphoric effects.

Biochemical and physiological effects:

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include analgesia, sedation, respiratory depression, and cardiovascular effects such as hypotension and bradycardia. Additionally, N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been shown to have a high potential for abuse and addiction, as well as a risk for respiratory depression and overdose.

Avantages Et Limitations Des Expériences En Laboratoire

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has both advantages and limitations for use in laboratory experiments. Its potency and selectivity for the mu-opioid receptor make it a useful tool for investigating the pharmacology of this receptor and its role in pain relief. However, its high potential for abuse and addiction, as well as its toxicity and risk for overdose, make it a challenging substance to work with in the laboratory. Researchers must take appropriate safety precautions and use N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide only in accordance with established protocols and guidelines.

Orientations Futures

Despite the risks associated with N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide, it remains a topic of interest for scientific research. Future studies may focus on its effects on different opioid receptors and neurotransmitter systems, as well as its potential as a therapeutic agent for pain relief and other conditions. Additionally, researchers may investigate new synthesis methods for N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide and related compounds, as well as ways to mitigate its risks and improve its safety for laboratory use.

Méthodes De Synthèse

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide is synthesized from a precursor compound, 3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide, which is heated with a solution of sodium hydroxide and sodium amide in liquid ammonia. The resulting product is then treated with acetic anhydride and acetic acid to yield N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide. This synthesis method has been described in the scientific literature, allowing for its replication by other researchers.

Applications De Recherche Scientifique

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been the subject of numerous scientific studies, primarily focused on its pharmacological properties and toxicological effects. Researchers have investigated its effects on the central nervous system, including its ability to bind to opioid receptors and produce analgesia, sedation, and euphoria. Additionally, N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been shown to have a high potential for abuse and addiction, as well as a risk for respiratory depression and overdose.

Propriétés

IUPAC Name |

1-N,1-N-dimethyl-3-N-(3-methylphenyl)piperidine-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-12-6-4-8-14(10-12)17-15(20)13-7-5-9-19(11-13)16(21)18(2)3/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQHYZIBWBNBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)piperidine-1,3-dicarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-9-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5295986.png)

![4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B5295989.png)

![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296006.png)

![(4R)-4-hydroxy-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-prolinamide](/img/structure/B5296018.png)

![2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5296026.png)

methylene]-3,5-dinitrobenzohydrazide](/img/structure/B5296034.png)

![4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol](/img/structure/B5296040.png)

![1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5296052.png)

![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)

![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5296086.png)

![methyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5296092.png)